Product packaging for Carbamic acid(Cat. No.:CAS No. 463-77-4)

Carbamic acid

Cat. No.: B1208785
CAS No.: 463-77-4
M. Wt: 61.040 g/mol
InChI Key: KXDHJXZQYSOELW-UHFFFAOYSA-N
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Description

Carbamic acid (NH₂COOH), also known as aminoformic acid, is the simplest amino acid and a fundamental chemical precursor in organic and industrial chemistry. Unlike typical amino acids, its carboxyl group is attached directly to the nitrogen atom, resulting in unique chemical behavior and inherent instability at room temperature, where it readily decomposes into ammonia and carbon dioxide . It is typically stabilized in the form of its salts, such as ammonium carbamate, or its more stable ester derivatives, the carbamates . Owing to its reactivity, this compound and its derivatives serve a critical role in diverse research and industrial applications. It is a key intermediate in the industrial production of urea . Its ester derivatives are the foundation of several important classes of compounds. N-methyl carbamate esters are widely used as insecticides, functioning as acetylcholinesterase (AChE) inhibitors . Other this compound derivatives find use as fungicides (e.g., dithiocarbamates like mancozeb and thiram) and herbicides . In synthetic organic chemistry, the carbamate functional group derived from this compound is invaluable as a protecting group for amines, facilitating complex multi-step syntheses; the protecting group can be removed via hydrolysis, which regenerates the this compound intermediate, subsequently decomposing to release the free amine and carbon dioxide . Furthermore, carbamates are essential monomers in the production of polyurethane polymers . This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions, acknowledging its instability and the specific toxicological profiles of its derivative classes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula CH3NO2 B1208785 Carbamic acid CAS No. 463-77-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

463-77-4

Molecular Formula

CH3NO2

Molecular Weight

61.040 g/mol

IUPAC Name

carbamic acid

InChI

InChI=1S/CH3NO2/c2-1(3)4/h2H2,(H,3,4)

InChI Key

KXDHJXZQYSOELW-UHFFFAOYSA-N

SMILES

C(=O)(N)O

Canonical SMILES

C(=O)(N)O

Other CAS No.

463-77-4

physical_description

Solid

Related CAS

1111-78-0 (ammonium salt)
4366-93-2 (potassium salt)

Synonyms

ammonium carbamate
calcium carbamate
carbamic acid
carbamic acid, ammonia salt
carbamic acid, calcium salt
carbamic acid, potassium salt
carbamic acid, sodium salt
potassium carbamate
sodium carbamate

Origin of Product

United States

Theoretical and Structural Elucidation of Carbamic Acid

Electronic Structure and Bonding in Carbamic Acid

Theoretical studies, primarily employing ab initio and density functional theory (DFT) methods, have provided significant insights into the electronic structure and bonding within this compound. Calculations suggest that this compound is non-planar, deviating from a perfectly planar arrangement often predicted for molecules with sp² hybridized atoms. The electronic distribution indicates conjugation between the nitrogen lone pair and the carbonyl group, influencing bond lengths and angles.

The C=O bond length is typically calculated to be around 121 pm in the monomer, while the C-N bond is approximately 136 pm, reflecting a degree of double bond character due to resonance. The O-H bond length is around 96 pm, and the N-H bonds are approximately 100 pm. The bond angles around the central carbon atom deviate from ideal sp² values due to the presence of the amino group and the hydroxyl group. For instance, the O=C-N angle is often calculated to be around 122°, and the O=C-O angle is around 116°. These values can vary slightly depending on the computational method and basis set employed. acs.orgresearchgate.netstackexchange.comnih.gov

Table 2.1: Selected Structural Parameters of this compound (Calculated)

ParameterValue (pm or degrees)Reference
C=O bond length~121 pm acs.orgresearchgate.net
C-N bond length~136 pm acs.orgresearchgate.net
O-H bond length~96 pm acs.orgresearchgate.net
N-H bond length~100 pm acs.orgresearchgate.net
O=C-N angle~122° acs.orgstackexchange.com
O=C-O angle~116° acs.orgstackexchange.com

Conformational Analysis and Tautomerism of this compound

Amide-Iminol Tautomerization (H₂NCOOH vs. HNC(OH)₂)

This compound can exist in equilibrium with its tautomeric form, carbonimidic acid (HNC(OH)₂), also referred to as the iminol tautomer. This tautomerization involves the migration of a proton from the hydroxyl group to the nitrogen atom, converting the C=O bond into a C-OH bond and the C-N bond into a C=N bond.

H₂N–COOH ⇌ HN=C(OH)₂

While this compound (H₂NCOOH) is generally considered the more stable form in most conditions, computational studies have investigated the relative stabilities and energy barriers associated with this tautomeric interconversion. The amide-iminol tautomerization is a common phenomenon in compounds containing both amide and hydroxyl functionalities. acs.orgwikipedia.org Theoretical calculations suggest that the iminol tautomer, carbonimidic acid, has a lower ionization energy (9.83–9.99 eV) compared to this compound (10.47–10.63 eV), indicating differences in their electronic structures and stability. acs.org

Computational Approaches to this compound Stability and Energetics

The inherent instability of this compound in isolation has driven extensive computational research to understand its energetic landscape, including its stability in the gas phase and the influence of its environment.

Gas-Phase Stability and Dissociation Barrier

In the gas phase, this compound is thermodynamically unstable relative to its constituent molecules, ammonia (B1221849) (NH₃) and carbon dioxide (CO₂). It lies approximately 0.75 kcal/mol higher in energy than the fragments. mdpi.com However, despite this thermodynamic instability, computational studies predict a significant kinetic barrier to dissociation. A barrier of approximately 148 kJ mol⁻¹ (or ~35 kcal/mol) has been calculated for the unimolecular decomposition of this compound into ammonia and carbon dioxide. acs.orgnih.gov This substantial barrier means that this compound, once formed, can persist as a stable molecule in the gas phase at temperatures relevant to interstellar clouds (around 10 K) and even up to 300 K, provided it is not subject to external catalytic effects or high internal energies. acs.orgnih.gov The molecule can also form dimers, which are observed to be stable up to 290 K. acs.org

Table 2.3.1: Gas-Phase Energetics of this compound

Species/ProcessRelative Energy (kcal/mol)Dissociation Barrier (kJ/mol)Reference
This compound vs. NH₃ + CO₂+0.75N/A mdpi.com
Dissociation of this compound (H₂NCOOH → NH₃+CO₂)N/A~148 acs.orgnih.gov

Influence of Solvation on Stability

The presence of solvents, particularly protic ones like water or ammonia, significantly impacts the stability and reactivity of this compound. Solvation generally increases the rates of both formation and decomposition of this compound. acs.orgnih.govacs.org Solvents can stabilize this compound through hydrogen bonding and polar interactions, effectively lowering the activation energy for its formation and dissociation via solvent-assisted proton transfer. mdpi.comnih.gov For instance, in condensed phases like interstellar ices, solvation by ammonia and carbon dioxide can stabilize this compound and its dimer, making them key reservoirs for prebiotic molecules. acs.orgnih.govacs.org Computational studies indicate that while solvation stabilizes charged species and highly dipolar forms, the this compound dimer remains particularly stable even with medium effects. mdpi.com

Theoretical Vibrational and Electronic Signatures of this compound

Theoretical calculations provide valuable predictions for the vibrational and electronic spectra of this compound, aiding in its experimental identification and characterization.

Vibrational Signatures: Infrared (IR) spectroscopy has been employed to study this compound, particularly in condensed phases like interstellar ice analogs. Calculated vibrational frequencies are essential for interpreting experimental spectra. Key predicted vibrational modes include:

N-H stretching: typically observed in the range of 3100-3500 cm⁻¹ acs.orgresearchgate.netnih.govnasa.gov

C=O stretching: around 1691 cm⁻¹ for dimer, and expected in the 1700-1800 cm⁻¹ range for monomer acs.orgresearchgate.netnih.govnasa.govresearchgate.net

C-N stretching: around 1300-1400 cm⁻¹ researchgate.netnih.gov

C-O stretching: around 1000-1100 cm⁻¹ researchgate.netnih.gov

O-H stretching: around 3400-3600 cm⁻¹ researchgate.netnih.gov

Experimental studies using Fourier Transform Infrared (FTIR) spectroscopy have detected signatures consistent with this compound formation in NH₃:CO₂ ice mixtures, with characteristic bands observed upon warming. nasa.govresearchgate.net

Electronic Signatures: The electronic structure of this compound is probed through techniques like photoionization and electron spectroscopy. The adiabatic ionization energy of this compound is calculated to be in the range of 10.47–10.63 eV. acs.org This value is crucial for identifying this compound in mass spectrometry experiments, particularly when using photoionization techniques. acs.org

Table 2.4: Selected Vibrational and Electronic Signatures of this compound (Calculated/Observed)

PropertyValueTechnique/MethodReference
N-H stretch3100-3500 cm⁻¹IR (Calc.) acs.orgresearchgate.netnih.gov
C=O stretch~1691 cm⁻¹ (dimer)IR (Obs/Calc.) researchgate.netresearchgate.net
C-N stretch1300-1400 cm⁻¹IR (Calc.) researchgate.netnih.gov
C-O stretch1000-1100 cm⁻¹IR (Calc.) researchgate.netnih.gov
O-H stretch3400-3600 cm⁻¹IR (Calc.) researchgate.netnih.gov
Adiabatic Ionization Energy10.47–10.63 eVPhotoionization acs.org
¹³C NMR resonance~160.1 ppmNMR nih.gov

Predicted Spectroscopic Parameters for Characterization

The characterization of this compound, especially in environments where it might exist transiently or in complex mixtures, relies heavily on predicted spectroscopic parameters. Computational studies aim to provide accurate vibrational and nuclear magnetic resonance (NMR) data that can be matched with experimental spectra.

Vibrational Spectroscopy (IR and Raman)

Computational studies have calculated vibrational frequencies for this compound, often using methods like DFT and coupled cluster (CC) theory, with corrections for anharmonicity nih.govx-mol.netresearchgate.netmdpi.comresearchgate.net. These calculations are essential for interpreting Infrared (IR) and Raman spectra, which are primary tools for identifying molecular species.

Key vibrational modes and their predicted frequencies, often reported as frequency intervals (FIs) to account for computational uncertainties and anharmonic effects, provide characteristic fingerprints:

C=O Stretching: This mode is a significant indicator. Calculations suggest a C=O stretching frequency for monomeric this compound to be around 1800 cm⁻¹ when using DFT models with scaling or MP2 calculations with anharmonicity corrections mdpi.com. However, experimental observations at lower frequencies (around 1720 cm⁻¹) have been attributed to this compound, though calculations suggest these might correspond to ammonium (B1175870) carbamate (B1207046), the this compound dimer, or this compound-ammonia complexes mdpi.com. The C=O bond length in the dimer is predicted to be slightly longer (132 pm) compared to the monomer (136 pm) due to hydrogen bonding, influencing its vibrational signature acs.org.

C-O Stretching and C-O-H Bending: These modes are also important for structural elucidation. Predicted frequencies for a mixture of C–O stretching and COH bending contributions are around 1342 cm⁻¹, with a slight red shift to 1331 cm⁻¹ upon 18O isotopic labeling in the dimer, confirming its presence acs.org.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹³C and ¹⁷O NMR, offers crucial insights into the electronic environment and bonding of this compound, especially when it is part of complex adsorption systems or mixtures nih.govrsc.org. Computational predictions of NMR chemical shifts, quadrupolar coupling constants (C<0xE1><0xB5><0xA1>), and asymmetry parameters (η<0xE1><0xB5><0xA1>) are vital for these assignments nih.govrsc.orgarxiv.org.

¹³C NMR: Predicted ¹³C chemical shifts can help distinguish this compound from related species like ammonium carbamate. For instance, in some studies, a ¹³C resonance at approximately 160.1 ppm has been assigned to the this compound COOH group, contrasting with a higher value (e.g., 163.8 ppm) for ammonium carbamate nih.govrsc.org. These assignments are often supported by ¹H-¹³C correlation experiments nih.gov. The QMe14S dataset, which includes predicted NMR spectra for numerous organic molecules, demonstrates that trained models can accurately predict ¹³C NMR spectra for this compound derivatives arxiv.org.

¹⁷O NMR: ¹⁷O NMR has emerged as a powerful probe for differentiating this compound from ammonium carbamate and other CO₂ adsorption products in materials science. Computational investigations predict distinct ¹⁷O NMR parameters (chemical shift, C<0xE1><0xB5><0xA1>, η<0xE1><0xB5><0xA1>) for the different oxygen environments within these species nih.gov. For example, this compound species can exhibit specific ¹⁷O chemical shifts and quadrupolar parameters that clearly differentiate them from ammonium carbamate nih.gov. These computational findings are crucial for interpreting experimental ¹⁷O NMR data, aiding in the identification of mixed adsorption modes nih.govrsc.org.

¹H NMR: Predicted ¹H NMR spectra for this compound have also been generated, providing characteristic signals that aid in its identification hmdb.cahmdb.ca. These predicted spectra serve as a reference for experimental validation hmdb.cahmdb.ca.

The accuracy of these predicted spectroscopic parameters, derived from sophisticated computational models, is essential for the unambiguous identification and structural elucidation of this compound in various chemical and astrophysical environments.

Formation Pathways and Mechanistic Intermediacy of Carbamic Acid

Formation of Carbamic Acid from Carbon Dioxide and Amines: A Detailed Mechanistic Perspective

The reaction between carbon dioxide (CO₂) and primary or secondary amines is a fundamental process that leads to the formation of this compound. nih.gov This reaction is of significant interest in various fields, including CO₂ capture technologies. nih.govresearchgate.net The initial step involves the amine acting as a nucleophile, attacking the electrophilic carbon atom of CO₂. nih.govepa.gov The subsequent pathway and the stability of the resulting this compound are highly dependent on the reaction conditions, including the solvent and the presence of other bases. researchgate.netrsc.org

Nucleophilic Attack Mechanism

The formation of this compound commences with the nucleophilic attack of the lone pair of electrons on the amine's nitrogen atom on the electrophilic carbon atom of the carbon dioxide molecule. nih.govepa.gov This initial interaction was traditionally thought to form a zwitterionic intermediate (RH₂N⁺–COO⁻). nih.govresearchgate.net However, more recent theoretical calculations and experimental evidence suggest that this zwitterion is not a stable intermediate but rather a transition state in a concerted reaction. nih.govresearchgate.net

Two primary mechanistic pathways have been proposed:

Four-Membered Mechanism: This mechanism involves a direct, single-step reaction where the formation of the C–N bond and an intramolecular proton transfer from the nitrogen to one of the oxygen atoms occur synchronously through a four-membered transition state. nih.govresearchgate.net Calculations in the gas phase indicate that this pathway has a relatively high energy barrier. nih.govresearchgate.net

Six-Membered Mechanism: A more widely accepted mechanism involves the catalytic assistance of a second molecule, which acts as a Brønsted base to facilitate proton transfer. nih.gov This concerted mechanism proceeds through a six-membered transition state and has a lower activation energy barrier compared to the four-membered mechanism. nih.gov The assisting molecule can be another amine, a water molecule, or another Brønsted base. nih.gov An important consequence of this pathway is that the nitrogen and hydrogen atoms added across the C=O double bond originate from two different molecules. nih.gov

The direct formation of a stable zwitterion is considered unlikely due to the high energy barrier and orbital symmetry constraints. nih.gov Instead, the reaction is better described as a concerted process where the nucleophilic attack is assisted by a proton transfer agent. nih.gov

Role of Brønsted Bases and Solvent Catalysis in Formation

The formation of this compound is significantly influenced by the presence of Brønsted bases and the nature of the solvent. nih.govresearchgate.net These components can catalyze the reaction by facilitating the crucial proton transfer step. nih.gov

Brønsted Bases: A Brønsted base (a proton acceptor) is required to assist the nucleophilic attack of the amine on CO₂. nih.govresearchgate.net In the absence of other bases, a second amine molecule typically plays this role, accepting a proton from the attacking amine to form an ammonium (B1175870) ion. nih.govrsc.org This leads to the formation of an ammonium carbamate (B1207046) salt. nih.govresearchgate.net Stronger, non-nucleophilic Brønsted bases, such as guanidines, can also be used to deprotonate the zwitterionic transition state, forming a mixed carbamate salt. rsc.orgrsc.org The role of the base is to stabilize the transition state and lower the activation energy of the reaction. nih.gov

Solvent Catalysis: The solvent plays a critical role in the reaction mechanism and the stability of the final product. epa.govresearchgate.net

Non-polar solvents: In non-polar environments, the reaction of CO₂ with two equivalents of an amine is favored, leading to the formation of an ammonium carbamate salt. rsc.org

Polar aprotic solvents: In protophilic, dipolar, aprotic solvents like dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and pyridine (B92270), the formation of the undissociated this compound is favored over the ammonium carbamate. researchgate.net These solvents can stabilize the this compound through hydrogen bonding. epa.govresearchgate.net Studies using NMR and IR spectroscopy have shown the complete conversion of amines to their corresponding carbamic acids in such solvents. researchgate.net

Aqueous solutions: In the presence of water, water molecules can act as both a nucleophile to attack CO₂ (assisted by an amine) and as a Brønsted base to facilitate proton transfer. nih.gov However, in aqueous amine solutions, the primary reaction is typically the formation of ammonium carbamate, as amines are generally more basic and nucleophilic than water. nih.gov

The choice of solvent can thus determine whether the final product is the free this compound or its corresponding carbamate salt. researchgate.netrsc.org

Solvent TypePrimary ProductMechanism/Role of SolventReferences
Non-polar (e.g., Benzene, CHCl₃)Ammonium CarbamateFavors reaction of CO₂ with two amine molecules. researchgate.netrsc.org
Polar Aprotic (e.g., DMSO, DMF)This compoundStabilizes the this compound through hydrogen bonding; acts as a protophilic medium. researchgate.net
Amphiprotic (e.g., MeOH, 2-PrOH)Ammonium CarbamateCan participate in proton transfer, but ammonium carbamate formation is dominant. researchgate.net
AqueousAmmonium Carbamate / BicarbonateWater can act as a Brønsted base or nucleophile, but amine reactivity is typically dominant. nih.gov

Role of this compound in Carboxylation and Decarboxylation Processes

This compound is a key intermediate in both carboxylation (the addition of a carboxyl group) and decarboxylation (the removal of a carboxyl group) reactions. wikipedia.orgbyjus.com Its inherent instability often leads to spontaneous decarboxylation. masterorganicchemistry.com

Carboxylation: The formation of this compound from an amine and CO₂ is a carboxylation reaction. byjus.com This process is fundamental to various biological and synthetic transformations. nih.govbyjus.com In biological systems, enzymes known as carboxylases catalyze the addition of CO₂ to substrates, often involving intermediates structurally related to this compound. byjus.com

Decarboxylation: Decarboxylation is a chemical reaction that removes a carboxyl group and releases carbon dioxide. wikipedia.org Carbamic acids are known to undergo spontaneous decarboxylation to regenerate the parent amine and CO₂. masterorganicchemistry.com This instability is a key feature of their chemistry. The reverse of the formation reaction, the decomposition of this compound, is a decarboxylation process. This lability is utilized in certain organic reactions, such as the Curtius and Hofmann rearrangements. masterorganicchemistry.com In these reactions, an isocyanate intermediate is hydrolyzed by water to form a this compound, which then readily loses CO₂ to yield a primary amine. masterorganicchemistry.com

The decarboxylation of N-arylcarbamates has been studied to understand the kinetics and the role of zwitterionic this compound species, which, despite their short lifetime, are kinetically important. nih.gov

Enzymatic Formation of this compound Intermediates

In biological systems, the formation of this compound and its derivatives is often mediated by enzymes. wikipedia.org These enzymatic reactions are crucial for various metabolic pathways. wikipedia.org

One of the most significant examples is the action of carbamate kinase , which catalyzes the formation of carbamoyl (B1232498) phosphate (B84403). wikipedia.org This reaction involves the input of ATP, ammonia (B1221849), and carbon dioxide. wikipedia.org Carbamoyl phosphate is a key metabolite in the urea (B33335) cycle, which is essential for the disposal of waste ammonia, and in the synthesis of pyrimidines. wikipedia.org The enzyme carbamoyl phosphate synthetase carries out this critical step. wikipedia.org

Another vital biological role of this compound chemistry is in the transport of carbon dioxide in the blood. nih.gov A portion of the CO₂ produced during cellular respiration reacts with the terminal amine groups of hemoglobin to form carbamate groups. wikipedia.orgnih.gov This reversible reaction allows hemoglobin to carry CO₂ from the tissues to the lungs for expiration. wikipedia.orgnih.gov

Furthermore, the formation of carbamate glucuronides is an important metabolic pathway for the clearance of various drugs and foreign compounds containing primary or secondary amine groups. nih.gov The amine first reacts with CO₂ to form a this compound, which is then conjugated with glucuronic acid, resulting in a stable metabolite that can be excreted. nih.gov

Non-Enzymatic Routes to this compound Formation in Aqueous and Non-Aqueous Media

This compound can be formed non-enzymatically in both aqueous and non-aqueous environments, with the reaction outcome being highly dependent on the specific conditions. researchgate.netepa.gov

Aqueous Media: In aqueous solutions, the reaction between CO₂ and amines is complex. While the initial step is the formation of a this compound intermediate, its fate is influenced by the pH and the concentration of the amine. researchgate.netepa.gov The this compound can be deprotonated by another amine molecule or a hydroxide (B78521) ion to form a carbamate salt. nih.gov Water can also react with CO₂ to form carbonic acid, which then dissociates into bicarbonate and carbonate ions. researchgate.net The presence of water, acting as a Brønsted acid/Lewis base, can also lead to the hydrolysis of the initially formed carbamate to bicarbonate, especially as the amine is consumed and the pH decreases. epa.gov

Non-Aqueous Media: The formation and stability of this compound are often enhanced in non-aqueous solvents. epa.govresearchgate.net The absence of water eliminates pathways like the direct hydration of CO₂ and the hydrolysis of carbamates. epa.govresearchgate.net The choice of the non-aqueous solvent is crucial:

In polar aprotic solvents that promote hydrogen bonding, such as DMSO, this compound can be the dominant and stable product. epa.govresearchgate.net

In non-polar solvents , the formation of ammonium carbamate salts is generally favored. rsc.org

The conditions favoring this compound formation over carbamate formation in non-aqueous media include lower amine concentrations, higher CO₂ partial pressures, lower amine pKa, and the use of polar organic solvents. epa.govresearchgate.net Spectroscopic studies, such as NMR, have been instrumental in identifying the formation of carbamic acids and zwitterionic species in these environments. researchgate.netresearchgate.net The equilibrium between the amine and this compound in solvents like supercritical CO₂ is dependent on temperature and pressure, with higher pressures favoring this compound and higher temperatures favoring the free amine. researchgate.nettue.nl

ConditionFavored Product in Non-Aqueous MediaReasonReferences
High Amine ConcentrationAmmonium CarbamateSufficient amine molecules are available to act as Brønsted bases. epa.govresearchgate.net
Low Amine ConcentrationThis compound/ZwitterionLess available amine to deprotonate the this compound. epa.govresearchgate.net
High CO₂ Partial PressureThis compound/ZwitterionShifts the equilibrium towards product formation. epa.govresearchgate.net
High Amine pKaAmmonium CarbamateMore basic amine readily deprotonates the this compound. epa.govresearchgate.net
Low Amine pKaThis compound/ZwitterionLess basic amine is less effective at deprotonation. epa.govresearchgate.net
Polar, H-bonding SolventThis compoundSolvent stabilizes the this compound species. epa.govresearchgate.net

Reactivity Profiles and Decomposition Kinetics of Carbamic Acid

Acid-Base Properties and Protonation States of Carbamic Acid

This compound possesses both amine and carboxylic acid functional groups, classifying it conceptually as an amino acid. However, the direct attachment of the carboxyl group (–COOH) to the nitrogen atom differentiates its behavior significantly from typical amino acids with intermediate carbon chains wikipedia.orgebi.ac.uk.

In aqueous solutions, this compound's behavior is influenced by pH. The molecule exists in equilibrium with its dissociation products. The zwitterionic form, H₃N⁺–COO⁻, is reported to be highly unstable and rapidly decomposes into ammonia (B1221849) (NH₃) and carbon dioxide (CO₂) wikipedia.org. Unlike most amines, the H₂N– group in this compound cannot be readily protonated to form an ammonium (B1175870) group (H₃N⁺–) wikipedia.org.

Computational studies indicate that in acidic conditions, species like bicarbonate and carbonate pairs are dominant. As the pH increases, carbamate (B1207046) formation becomes more favorable asm.org. The basicity of the amine component in related reactions with CO₂ influences the stability of this compound formation, with electron-donating substituents generally stabilizing it, while electron-withdrawing substituents destabilize it osti.gov. While specific pKa values for this compound itself are not widely reported due to its instability, its behavior in solution is governed by the relative stability of its protonated and deprotonated forms, as well as its decomposition pathways researchgate.net.

Decomposition Pathways of this compound: A Mechanistic Investigation

This compound is inherently unstable and readily decomposes. The primary decomposition pathway involves the release of carbon dioxide and ammonia:

H₂NCOOH → NH₃ + CO₂

This decomposition is often described as rapid dss.go.thacs.org. This compound can serve as an intermediate in the decomposition of its salt, ammonium carbamate ([NH₄]⁺[NH₂COO]⁻), which breaks down into ammonia and carbon dioxide, potentially via this compound acs.orgureaknowhow.com.

Computational studies have explored various mechanisms for this compound formation and decomposition. In the gas phase, this compound is formed through a concerted elementary reaction involving the synchronous formation of C–N and O–H bonds researchgate.net. While gas-phase this compound is predicted to be stable by some computational methods, it readily decomposes in condensed phases acs.orgnih.gov. Solvents can influence the activation energy for these processes, with polar solvents often facilitating decomposition researchgate.net.

Thermal Decomposition and Kinetic Considerations

This compound is stable only up to approximately 250 K (−23 °C) wikipedia.org. Above this temperature, it decomposes into ammonia and carbon dioxide wikipedia.org. In interstellar ice analogs, decomposition begins around 240 K acs.orgnih.gov.

Kinetic studies, particularly concerning the decomposition of ammonium carbamate where this compound is an intermediate, have provided insights into activation energies. For the decomposition of ammonium carbamate, kinetic data suggests several possible mechanisms, with associated rate constants. For instance, one proposed mechanism involves a rate constant (k₁) with an activation energy of 11.47 ± 0.43 kcal/mol ureaknowhow.com. Other steps in related mechanisms have reported activation energies of 24.76 ± 0.37 kcal/mol and 2.78 ± 0.08 kcal/mol ureaknowhow.com.

The thermal decomposition of carbamate esters, which are derivatives of this compound, has also been studied. For example, the thermal decomposition of O-methyl-N-benzyl carbamate to produce isocyanates has been characterized with an activation energy of 140.1 kJ/mol and a pre-exponential factor of 2.8 x 10¹² s⁻¹ mdpi.com. Similarly, O-methyl-N-(n-butyl) carbamate shows an activation energy of 134.8 kJ/mol, and O-methyl-N-cyclohexyl carbamate has an activation energy of 139.3 kJ/mol mdpi.com. These studies highlight that the kinetics of decomposition are dependent on the specific structure and environmental conditions.

Table 1: Activation Energies for Decomposition Pathways

Process / CompoundActivation Energy (kcal/mol)Activation Energy (kJ/mol)Reference
Ammonium carbamate decomposition (k₁)11.47 ± 0.43- ureaknowhow.com
Ammonium carbamate decomposition (step involving b)24.76 ± 0.37- ureaknowhow.com
Ammonium carbamate decomposition (step involving c)2.78 ± 0.08- ureaknowhow.com
O-methyl-N-benzyl carbamate thermal decomposition-140.1 mdpi.com
O-methyl-N-(n-butyl) carbamate thermal decomposition-134.8 mdpi.com
O-methyl-N-cyclohexyl carbamate thermal decomposition-139.3 mdpi.com

Influence of Environmental Factors on Decomposition

Environmental factors such as solvent polarity and pH significantly influence the stability and decomposition rates of this compound and its derivatives.

Solvent Effects: The choice of solvent plays a crucial role in the formation and stability of this compound. Protophilic, dipolar, aprotic solvents like dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and pyridine (B92270) favor the formation of carbamic acids from amines and carbon dioxide. In contrast, less polar or protic solvents such as acetonitrile, benzene, chloroform, isopropanol, and methanol (B129727) tend to promote the formation of ammonium carbamates or ammonium bicarbonates/carbonates researchgate.netmdpi.com. For example, in DMSO or DMF, the strong hydrogen-bonding properties of these solvents appear sufficient to stabilize this compound mdpi.com. Water and ethylene (B1197577) glycol can also influence the solubility and diffusivity of decomposition products like CO₂ and NH₃, thereby affecting decomposition dynamics researchgate.net. Studies have also shown that solvents like CCl₄ and water can lower the activation energy for this compound formation compared to the gas phase researchgate.net.

pH Effects: pH plays a critical role in the stability and reactions involving this compound and related carbamates. While this compound itself rapidly decomposes, related carbamate structures can undergo hydrolysis. Base-catalyzed decomposition of carbamates can occur via intermediates like isocyanates, ultimately yielding amines and carbon dioxide nih.gov. Acidic conditions can also catalyze certain decomposition or rearrangement reactions of carbamates researchgate.net. Furthermore, the presence of hydroxide (B78521) ions can catalyze carbamate formation, while hydrogen ions can catalyze decarboxylation researchgate.net. The stability of carbamate derivatives is highly dependent on pH, with some showing significant instability at neutral or slightly acidic pH values researchgate.net.

Catalysis: Solid acid catalysts, such as SO₄²⁻/ZrO₂-HZSM-5, have been shown to enhance the desorption of CO₂ from amine solutions by promoting proton transfer during carbamate breakdown, thereby lowering the required regeneration temperature acs.orgnih.gov. This suggests that catalytic approaches can influence the decomposition kinetics of carbamate species.

Table 2: Solvent Effects on this compound Formation

Solvent TypeExamplesPrimary Product(s)Reference
Protophilic, dipolar, aproticDMSO, DMF, PyridineCarbamic acids researchgate.netmdpi.com
Protophilic, dipolar, aproticDioxaneThis compound + minor ammonium carbamate researchgate.net
Protophobic, dipolar, aproticAcetonitrile (MeCN)Ammonium carbamates researchgate.net
Apolar, aproticBenzene, CHCl₃Ammonium carbamates researchgate.net
Dipolar, amphiprotic2-PrOH, MeOHAmmonium carbamates (and ammonium bicarbonates/carbonates in MeOH) researchgate.net
Presence of water or ethylene glycolWater, Ethylene GlycolInfluences solubility and diffusivity of decomposition products researchgate.net
Presence of CCl₄ or H₂O (compared to gas phase)CCl₄, WaterLowered activation energy for formation researchgate.net

Theoretical Reactivity of this compound Towards Electrophiles and Nucleophiles

Theoretical studies, primarily employing computational chemistry methods such as Density Functional Theory (DFT) and ab initio calculations, have provided significant insights into the reactivity of this compound and related species. These investigations explore reaction pathways, energy barriers, and the influence of molecular structure on reactivity.

Computational studies have elucidated the mechanisms of this compound formation from amines and carbon dioxide. These studies often focus on the energy profiles and transition states involved. For instance, the reaction of CO₂ with amines can proceed through various pathways, including those involving zwitterionic intermediates or anhydride (B1165640) intermediates researchgate.netresearchgate.net. The stability and formation energy of this compound are influenced by the electronic properties of substituents on the amine. Electron-donating groups tend to stabilize this compound formation, whereas electron-withdrawing groups destabilize it osti.govacs.org. The local electronic properties, such as the softness of the nitrogen atom in the amine, also play a role in dictating the energy of this compound formation osti.gov.

The reactivity of this compound itself, particularly its decomposition, has been investigated computationally. Studies have estimated activation barriers for the dissociation of this compound, revealing that while it is thermodynamically unstable relative to its constituent molecules (ammonia and carbon dioxide), significant energy barriers can exist for its unimolecular decomposition researchgate.netmdpi.com. The presence of solvents like water can lower these activation energies, facilitating decomposition researchgate.net.

Furthermore, theoretical calculations have been used to characterize the structure and properties of this compound and its dimers. These studies confirm the nonplanarity of this compound and provide detailed spectroscopic parameters, aiding in the interpretation of experimental observations nih.govresearchgate.net. The interaction of CO₂ with amines forming this compound can be viewed as a nucleophilic attack by the amine nitrogen on the electrophilic carbon of CO₂, followed by proton transfer osti.govresearchgate.net.

Compound List:

this compound (H₂NCOOH)

Ammonia (NH₃)

Carbon dioxide (CO₂)

Ammonium carbamate ([NH₄]⁺[NH₂COO]⁻)

Methyl carbamate (H₂NCOOCH₃)

N-arylcarbamates

Piperazine

Monoethanolamine (MEA)

O-methyl-N-benzyl carbamate

O-methyl-N-(n-butyl) carbamate

O-methyl-N-cyclohexyl carbamate

Isocyanates

Urea (B33335)

Bicarbonate

Carbonate

Zwitterionic this compound (H₃N⁺–COO⁻)

Biochemical and Physiological Roles of Carbamic Acid Species

Carbamic Acid in Biological Carbon Dioxide Transport and Fixation

The transport of carbon dioxide from metabolizing tissues to the lungs is a critical physiological process, and this compound derivatives are key players. While the majority of CO2 is transported as bicarbonate, a significant portion binds directly to proteins, most notably hemoglobin, in the form of carbamates. nih.govlumenlearning.com

In the bloodstream, carbon dioxide produced by cellular respiration diffuses into red blood cells. A portion of this CO2 reacts directly with the N-terminal α-amino groups of the globin chains of hemoglobin. wikipedia.orgnih.gov This reversible, non-enzymatic reaction forms a carbamate (B1207046), resulting in the compound known as carbaminohemoglobin. wikipedia.orgwikipedia.org

The reaction is as follows: R-NH₂ + CO₂ ⇌ R-NH-COOH ⇌ R-NH-COO⁻ + H⁺

This process is crucial for efficient gas exchange. wikipedia.org In the tissues, where the concentration of CO2 is high, the equilibrium shifts towards the formation of carbaminohemoglobin. Conversely, in the lungs, where the partial pressure of CO2 is low, CO2 is released from the carbamate groups and exhaled. nih.govwikipedia.org The formation of carbaminohemoglobin accounts for approximately 10-23% of the total CO2 transported in the blood. nih.govlumenlearning.comwikipedia.org This mechanism also contributes to the Bohr effect, where the release of protons upon carbamate formation promotes the release of oxygen from hemoglobin in the tissues where it is most needed. teachmephysiology.com

CO2 Transport Method Percentage of Total CO2 Transported Description
Bicarbonate Ions (HCO₃⁻)~85%CO2 is converted to carbonic acid in red blood cells, which then dissociates into bicarbonate and hydrogen ions. lumenlearning.com
Carbaminohemoglobin ~10-23% CO2 binds directly to the amino-terminal groups of hemoglobin chains, forming a carbamate. nih.govlumenlearning.comwikipedia.org
Dissolved CO₂~5-10%A small fraction of CO2 gas is dissolved directly in the blood plasma. nih.govlumenlearning.com

Protein Carbamylation via this compound Intermediates: Mechanistic Insights

Protein carbamylation, in the specific context of this compound, refers to the reversible binding of carbon dioxide to free amino groups on proteins. researchgate.net This is a distinct process from the irreversible modification known as carbamoylation, which involves isocyanic acid derived from urea (B33335). researchgate.netnih.gov The formation of this compound on proteins is a spontaneous post-translational modification that can influence protein structure and function.

The primary sites for this reaction are the N-terminal α-amino groups and the ε-amino groups of lysine (B10760008) residues. researchgate.netbohrium.com The reaction is highly dependent on pH and the partial pressure of CO2. The unprotonated form of the amino group acts as the nucleophile, attacking the electrophilic carbon of CO2. The resulting this compound is generally unstable and exists in equilibrium with its deprotonated form, the carbamate. bohrium.com This reversible modification is a form of metabolic regulation, allowing protein function to be modulated by local concentrations of CO2. bohrium.com

Role of this compound in Enzymatic Catalysis

This compound and its derivatives are crucial, often transient, intermediates in several key enzymatic reactions, particularly those involving the fixation of inorganic carbon and nitrogen.

Carbamoyl (B1232498) Phosphate (B84403) Synthetase (CPS) is a vital enzyme that catalyzes the first committed step in the urea cycle and pyrimidine (B1678525) biosynthesis. wikipedia.orgwikipedia.org It synthesizes carbamoyl phosphate from bicarbonate, ammonia (B1221849) (or glutamine), and two molecules of ATP. wikipedia.orgnih.gov The mechanism involves a this compound intermediate.

The reaction proceeds in several steps within the enzyme's three distinct active sites: wikipedia.org

Bicarbonate Phosphorylation: The first molecule of ATP phosphorylates bicarbonate to form carboxyphosphate, an unstable intermediate. wikipedia.org

This compound Formation: Carboxyphosphate then reacts with ammonia (derived from glutamine hydrolysis in one of the active sites) to form this compound and release inorganic phosphate. wikipedia.org

Carbamate Phosphorylation: The this compound intermediate is then phosphorylated by a second molecule of ATP to yield the final product, carbamoyl phosphate. wikipedia.org

The unstable this compound intermediate is channeled through the interior of the enzyme from the site of its synthesis to the site of its phosphorylation, preventing its decomposition in the aqueous environment. wikipedia.org

Ornithine Transcarbamoylase (OTC) is another key enzyme in the urea cycle, catalyzing the reaction between carbamoyl phosphate and ornithine to form citrulline. wikipedia.orgnih.gov While this compound itself is not a direct substrate, the enzyme's function is intrinsically linked to the product of the CPS reaction, which involves the this compound intermediate. OTC transfers the carbamoyl group (H₂N-C=O) from carbamoyl phosphate to the δ-amino group of ornithine. wikipedia.orgebi.ac.uk The mechanism involves a nucleophilic attack by the ornithine amine on the carbonyl carbon of carbamoyl phosphate, which can be viewed as a stabilized and activated form of this compound. ebi.ac.uk

Metabolic Significance of Transient this compound Species in Biological Systems

The transient nature of this compound is fundamental to its metabolic significance. Its instability in aqueous solutions means it does not accumulate but rather serves as a fleeting intermediate, allowing for rapid and reversible reactions. wikipedia.org

In CO2 transport, the lability of the carbamate linkage in carbaminohemoglobin is essential for the rapid uptake of CO2 in the tissues and its efficient release in the lungs. wikipedia.org This transient nature allows hemoglobin to respond dynamically to changes in CO2 partial pressure.

In enzymatic reactions, such as the one catalyzed by CPS, the enzyme's structure creates a microenvironment that stabilizes the transient this compound intermediate long enough for the subsequent reaction step to occur. wikipedia.org This "channeling" of unstable intermediates is a common enzymatic strategy to control reactive species and increase catalytic efficiency. wikipedia.org

Furthermore, the formation of carbamic acids from primary and secondary amines with CO2 is a recognized biological reaction. nih.gov These transient species can be substrates for further metabolic reactions, such as glucuronidation, which results in more stable carbamate glucuronide metabolites that can be excreted. nih.gov This highlights how even short-lived species like this compound are integrated into broader metabolic and detoxification pathways. The accumulation of carbamylated proteins, a consequence of elevated CO2 or urea levels (in the case of carbamoylation), is implicated in various pathological conditions, including chronic kidney disease. nih.govcaymanchem.com

Involvement in the Urea Cycle

This compound, primarily in the form of its derivative carbamoyl phosphate, plays a pivotal role in the detoxification of ammonia in terrestrial vertebrates through the urea cycle. wikipedia.orgwikipedia.org This metabolic pathway, which predominantly occurs in the mitochondria and cytosol of liver cells (hepatocytes), converts highly toxic ammonia into the less toxic and readily excretable compound, urea. nih.govssiem.orgdavuniversity.org The entry of nitrogen into the cycle is initiated by the synthesis of carbamoyl phosphate, a process in which this compound is an unstable intermediate. wikipedia.org

The formation of carbamoyl phosphate is the first and rate-limiting step of the urea cycle. nih.govnih.govmicrobenotes.com This crucial reaction is catalyzed by the mitochondrial enzyme carbamoyl phosphate synthetase I (CPS I). davuniversity.orgmicrobenotes.com The synthesis involves the condensation of an ammonium (B1175870) ion (NH₄⁺) with bicarbonate (HCO₃⁻), a reaction that is dependent on the hydrolysis of two molecules of ATP. davuniversity.orgyoutube.com

The mechanism proceeds in three main steps:

Bicarbonate is phosphorylated by ATP to form carboxyphosphate. wikipedia.orgwikipedia.org

Carboxyphosphate reacts with ammonia to produce this compound and inorganic phosphate. wikipedia.org

A second molecule of ATP then phosphorylates this compound, yielding carbamoyl phosphate. wikipedia.orgquizlet.com

This initial reaction is irreversible and serves as the committed step for nitrogen entry into the urea cycle. davuniversity.org The activity of CPS I is allosterically regulated and requires N-acetylglutamate (NAG) as an obligate activator, ensuring that the cycle is active when there are high levels of free amino acids. wikipedia.orgwikipedia.org

Once synthesized in the mitochondrial matrix, carbamoyl phosphate donates its carbamoyl group to ornithine. wikipedia.orgnews-medical.net This reaction, catalyzed by ornithine transcarbamylase (OTC), forms citrulline. nih.gov Citrulline is then transported out of the mitochondria into the cytoplasm for the subsequent reactions of the cycle. nih.govssiem.org The regeneration of ornithine at the end of the cycle allows it to participate in another round of carbamoyl phosphate acceptance, perpetuating the process of urea synthesis. davuniversity.org The fumarate (B1241708) produced in the cycle links the urea cycle to the citric acid cycle (TCA cycle). microbenotes.combyjus.com

The table below summarizes the initial steps of the urea cycle involving this compound species.

StepReactionEnzymeCellular LocationKey Features
1 NH₄⁺ + HCO₃⁻ + 2ATP → Carbamoyl Phosphate + 2ADP + PiCarbamoyl Phosphate Synthetase I (CPS I)MitochondriaRate-limiting step; Requires N-acetylglutamate (NAG) as an allosteric activator. nih.govnih.gov
2 Carbamoyl Phosphate + Ornithine → Citrulline + PiOrnithine Transcarbamylase (OTC)MitochondriaIncorporates the carbamoyl group into the cycle; Citrulline is then transported to the cytosol. nih.gov

Advanced Methodologies for Probing Transient Carbamic Acid Species

Spectroscopic Techniques for Indirect Detection of Carbamic Acid Intermediates

Spectroscopy is a cornerstone in the study of this compound, providing fingerprints that allow for its identification in complex mixtures. Given its transient nature, techniques that can probe molecules in low-temperature matrices or as isolated gas-phase entities are particularly valuable.

Infrared (IR) spectroscopy is a powerful tool for identifying this compound, particularly in low-temperature ice matrices where its lifetime is extended. Experiments often involve the co-deposition of ammonia (B1221849) (NH₃) and carbon dioxide (CO₂) at cryogenic temperatures (around 10 K) to simulate interstellar ices. researchgate.net Upon warming or irradiation (with VUV photons, electrons, or protons), these precursors react to form this compound and its related species, such as ammonium (B1175870) carbamate (B1207046) and the this compound dimer. researchgate.netnasa.gov

Fourier Transform Infrared (FTIR) spectroscopy is used to monitor the evolution of the ice mixture as it is heated. researchgate.net New absorption bands that appear at specific temperatures are assigned to the vibrational modes of the newly formed molecules. For instance, the thermal processing of NH₃:CO₂ ices shows the formation of this compound beginning at temperatures as low as 62 ± 3 K. researchgate.net

Key vibrational modes for the identification of this compound and its dimer include C=O stretching, C-N stretching, and various bending and rocking modes. The distinction between this compound, its salt (ammonium carbamate), and its dimer is crucial and is achieved by carefully analyzing the positions and changes of these IR bands. researchgate.net For example, the spectrum assigned to the this compound dimer can be isolated by taking a difference spectrum between measurements at 230 K and 140 K. researchgate.net

Table 1: Selected Experimental Infrared Absorption Bands for this compound and Related Species in NH₃:CO₂ Ices

This table presents a selection of experimentally observed IR bands. The exact position of peaks can vary based on temperature, matrix environment, and isotopic substitution.

SpeciesWavenumber (cm⁻¹)Vibrational AssignmentReference
This compound Dimer 1691C=O stretch researchgate.net
Ammonium Carbamate 1553νₐₛ(COO⁻) researchgate.net
Ammonium Carbamate 1394νₛ(COO⁻) researchgate.net
Ammonium Carbamate 1117ν(C-N) researchgate.net
This compound ~1720Composite (OCO asymmetric stretch, COH bend) mdpi.com

While IR spectroscopy is ideal for studying condensed-phase ices, mass spectrometry is essential for detecting gas-phase molecules as they sublime. The instability of this compound makes it susceptible to fragmentation with standard hard ionization techniques like electron impact. researchgate.net To overcome this, soft ionization methods are required.

Photoionization Reflectron Time-of-Flight Mass Spectrometry (PI-ReTOF-MS) has proven to be a highly sensitive technique for the unambiguous detection of gaseous this compound. researchgate.net This method uses tunable vacuum ultraviolet (VUV) light to ionize molecules subliming from a heated ice sample during a process called temperature-programmed desorption (TPD). By setting the photon energy just above the ionization potential of this compound but below that of potential interfering species or the fragmentation threshold, "soft" ionization is achieved, preserving the molecular ion for detection.

In experiments with ammonia-carbon dioxide ices, PI-ReTOF-MS has successfully identified gas-phase this compound (H₂NCOOH, mass-to-charge ratio m/z = 61). researchgate.net A distinct sublimation event is observed at high temperatures (around 285 K), which is attributed to the decomposition of the stable this compound dimer into two gas-phase this compound monomers. This provides conclusive evidence for the existence of a stable gas-phase this compound molecule, a finding that was previously hindered by the limitations of other detection methods. researchgate.net

Mass Spectrometry Approaches in Characterizing this compound Adducts and Derivatives

Mass spectrometry (MS) is a fundamental tool for characterizing the derivatives and adducts of this compound. An adduct is an ion formed when a molecule associates with another atom or molecule. acdlabs.com In the context of this compound, this often involves the formation of carbamates, which are its conjugate base (H₂NCOO⁻) or esters. These species play significant roles in biological systems and industrial processes like CO₂ capture.

Electrospray ionization (ESI) is a soft ionization technique particularly well-suited for studying fragile, non-volatile adducts in solution. acs.org ESI-MS has been successfully used to study the formation of carbamino adducts, where CO₂ reacts with the N-terminal or ε-amino groups of peptides and proteins. acs.org By carefully optimizing instrumental parameters to prevent the dissociation of these fragile adducts, ESI-MS can quantitatively measure the ratio of the carbamino adduct to the total peptide concentration in solution. acs.org

Tandem mass spectrometry (MS/MS) provides deeper structural information. In this technique, a specific ion (a precursor ion, such as a carbamate anion) is selected and then fragmented through collision-induced dissociation (CID). The resulting product ions are then analyzed, providing a fragmentation pattern that serves as a structural fingerprint. This approach has been used to study the dissociation of various carbamate anions derived from amines used in CO₂ capture technologies, helping to elucidate their decomposition pathways. nih.gov

Matrix Isolation Spectroscopy for Investigating this compound Structures

Matrix isolation is a powerful experimental technique for studying highly reactive or unstable species. fu-berlin.de The method involves trapping the molecule of interest (the "guest") in a large excess of a solidified, inert gas (the "host" or "matrix"), such as argon or neon, at cryogenic temperatures (typically below 20 K). uc.pt This rigid, inert environment physically separates the guest molecules from one another, preventing bimolecular reactions like dimerization and decomposition. fu-berlin.de

Once isolated, the trapped molecules can be studied using various spectroscopic methods, most commonly FTIR spectroscopy. The low temperature and inert environment result in very sharp absorption bands, allowing for high-resolution structural analysis and precise comparison with theoretical predictions. uc.pt The technique is ideal for characterizing different conformers (spatial arrangements) of a molecule, as the energy barrier for interconversion is too high at cryogenic temperatures.

While extensively used for the closely related and unstable carbonic acid (H₂CO₃), the application of matrix isolation spectroscopy to this compound is a logical next step in its definitive structural characterization. This technique would allow for the trapping of the this compound monomer generated in the gas phase, enabling a detailed investigation of its vibrational spectrum free from the intermolecular interactions present in ices. This would provide unambiguous experimental data on the structure of the isolated molecule, which is crucial for benchmarking and refining computational models. nasa.gov

Computational Chemistry as a Primary Tool for this compound Research

Due to the experimental challenges posed by its transient nature, computational chemistry has become an indispensable and primary tool for investigating this compound. nasa.govmdpi.com High-level quantum chemical calculations provide fundamental insights into its structure, stability, reactivity, and spectroscopic properties, guiding the interpretation of experimental data.

Structural Characterization: Computational studies have been pivotal in determining the most stable geometric structure of the this compound monomer. These calculations have definitively confirmed that the molecule is non-planar. mdpi.com They provide precise estimates of bond lengths, bond angles, and rotational constants, which are essential for potential future detection by rotational spectroscopy.

Energetics and Stability: Theoretical models are used to calculate the energetics of formation and decomposition of this compound and its related species. mdpi.com For example, computations have shown that while the this compound monomer is slightly unstable relative to separated ammonia and carbon dioxide in the gas phase, its dimer is significantly more stable. mdpi.com Such calculations help explain why the dimer is observed experimentally in residues from heated ices.

Spectroscopic Prediction: A crucial application of computational chemistry is the prediction of vibrational (IR) spectra. mdpi.com By calculating the harmonic and anharmonic vibrational frequencies and their intensities for this compound, its dimer, and other potential products like ammonium carbamate, researchers can create theoretical spectra. These computed spectra are then compared with experimental IR data from ice studies to identify the species present. mdpi.com This spectrum-matching approach has been used to infer that ammonium carbamate, the this compound-ammonia complex, and the this compound dimer are the most probable species present in warmed ammonia-carbon dioxide ices. mdpi.com

Table 2: Summary of Key Insights from Computational Studies on this compound

This table highlights significant findings derived from theoretical calculations.

Area of InvestigationKey Computational FindingSignificanceReference
Molecular Structure The this compound monomer has a non-planar equilibrium structure.Provides a definitive geometric model for a molecule not yet isolated for structural analysis. mdpi.com
Energetics The this compound dimer is significantly more stable than the monomer in the gas phase.Explains the experimental observation of the dimer at higher temperatures and its role as a stable reservoir. mdpi.com
Vibrational Spectra Anharmonic frequency calculations provide theoretical IR spectra that closely match experimental data from ice residues.Allows for confident assignment of complex experimental spectra to specific molecular species (monomer, dimer, adducts). mdpi.com
Reaction Pathways Elucidation of transition states and activation energies for formation and decomposition reactions.Provides a molecular-level understanding of the chemical dynamics of this compound in different environments. mdpi.com

Conceptual Linkages: Carbamic Acid and Carbamate Chemistry

Fundamental Relationship Between Carbamic Acid and Substituted Carbamates

This compound, characterized by the direct linkage of an amine group (-NH₂) to a carboxyl group (-COOH), is inherently unstable and readily decomposes into ammonia (B1221849) and carbon dioxide. capes.gov.brepa.gov In contrast, substituted carbamates are stable, isolable compounds that retain the core carbamate (B1207046) functional group (-N-CO-O-). acs.orgresearchgate.netmoreheadstate.eduub.edu These derivatives are formed by replacing the hydrogen atoms on the nitrogen and/or oxygen atoms of this compound with organic substituents (R¹, R², R³), resulting in the general structure R¹R²N-COOR³. wikipedia.org The stabilization achieved through substitution is critical, as it alters the electronic distribution and steric environment, mitigating the facile decomposition pathways of the parent this compound. capes.gov.br The resonance structures of this compound contribute to its reactivity but also its inherent instability, a characteristic that is modulated in its more robust carbamate derivatives. capes.gov.brnih.gov

Data Table for Section 7.1:

FeatureThis compound (NH₂COOH)Substituted Carbamate (R¹R²N-COOR³)
Chemical Formula NH₂COOHR¹R²N-COOR³
Stability Highly unstable; transient intermediateGenerally stable and isolable
Decomposition Readily decomposes to NH₃ + CO₂Stable under normal conditions
Functional Group Amine and carboxyl directly linkedCarbamate functional group (-N-CO-O-)
Substituents Hydrogen atoms on N and OOrganic groups (alkyl, aryl, etc.) on N and/or O
Resonance Contributes to reactivity and instabilityStabilized through resonance and substituent effects

Derivatization Strategies for Stabilizing this compound Moieties

The transient nature of this compound necessitates strategies for its stabilization, typically through derivatization into more robust forms. researchgate.nettaylorandfrancis.com The most common method involves forming stable carbamate esters, where the carboxyl group is esterified and/or the amine group is substituted. acs.org

Key stabilization strategies include:

Esterification: Reacting a this compound precursor with an alcohol to form a carbamate ester (R¹R²N-COOR³). The choice of the R³ group can significantly influence stability, with bulkier or electron-withdrawing groups enhancing resilience. researchgate.net

N-Substitution: Introducing organic substituents (R¹ and R²) on the nitrogen atom provides steric shielding and alters electronic properties, contributing to increased stability. taylorandfrancis.com

Formation of Activated Derivatives: In synthetic contexts, this compound moieties are often stabilized as more reactive, yet isolable, derivatives such as carbamoyl (B1232498) chlorides (R¹R²N-COCl) or isocyanates (R-N=C=O). These act as masked forms of this compound, readily convertible into stable carbamates. researchgate.net

These derivatization techniques are crucial for transforming the ephemeral this compound into compounds suitable for isolation and application in chemical processes. taylorandfrancis.com

Theoretical Considerations of this compound Derivatives as Precursors

From a theoretical standpoint, this compound derivatives are vital as intermediates and activated species in reaction mechanisms and synthetic design. capes.gov.brepa.gov While this compound itself is too unstable for practical use as a precursor, its derivatives play a significant role.

Theoretical considerations include:

Reaction Mechanism Studies: Computational chemistry often invokes this compound derivatives (e.g., carbamoyl anions or cations) as transient intermediates in theoretical studies of reactions involving amines, carbon dioxide, and carbonyl compounds. These studies help characterize their electronic structure, stability, and reactivity. capes.gov.brepa.gov

Synthetic Equivalents: Compounds like isocyanates and carbamoyl chlorides are considered synthetic equivalents of this compound. They possess the necessary electrophilic carbon for forming the carbamate linkage and offer isolability and controlled reactivity for predictable synthetic outcomes. epa.gov

Bioorganic and Medicinal Chemistry: In biological systems, carbamate-like structures are fundamental to enzyme function and drug action. Theoretical models often explore these interactions, using this compound as a conceptual blueprint. epa.gov

Stability Predictions: Theoretical calculations can predict the relative thermodynamic and kinetic stability of various this compound derivatives, guiding the selection of appropriate precursors for specific synthetic transformations. capes.gov.br

These theoretical frameworks highlight the importance of this compound derivatives as both mechanistic entities and synthetic building blocks. epa.gov

General Principles of Carbamate Formation from this compound Equivalents

The synthesis of carbamates predominantly utilizes "this compound equivalents"—compounds that efficiently and controllably deliver the this compound moiety or its reactive components, thereby circumventing the direct handling of unstable this compound. acs.org

General principles and common synthetic routes include:

Reaction of Amines with Chloroformates: This direct and efficient method involves a primary or secondary amine reacting with an alkyl or aryl chloroformate (Cl-COOR³). The amine nucleophilically attacks the carbonyl carbon, displacing chloride to form the carbamate. acs.org

R¹R²NH + Cl-COOR³ → R¹R²N-COOR³ + HCl

Reaction of Alcohols with Isocyanates: Isocyanates (R-N=C=O) serve as excellent this compound equivalents. Their reaction with alcohols, often base or metal-catalyzed, yields carbamates. This is a cornerstone reaction in polyurethane synthesis and organic chemistry. acs.org

ROH + R¹N=C=O → R¹NH-COOR

Reaction of Amines with Phosgene (B1210022) and Alcohols: Phosgene (COCl₂) can react with amines to form carbamoyl chlorides (R¹R²N-COCl), which subsequently react with alcohols to produce carbamates. Alternatively, phosgene reacts with alcohols to form chloroformates, which then react with amines. This route, while historically significant, involves highly toxic phosgene. acs.org

R¹R²NH + COCl₂ → R¹R²N-COCl + HCl

R¹R²N-COCl + ROH → R¹R²N-COOR + HCl

Carbon Dioxide-Based Routes: Amines can react with carbon dioxide, often under pressure and with catalysts or dehydrating agents, to form carbamate salts or intermediates that are subsequently derivatized into carbamates. This approach is increasingly relevant due to CO₂ utilization efforts. acs.org

R¹R²NH + CO₂ ⇌ [R¹R²NH⁺-COO⁻] (Ammonium carbamate)

[R¹R²NH⁺-COO⁻] + R³X → R¹R²N-COOR³ + HX (where X is a leaving group)

These methods leverage the reactivity of readily available compounds to construct the carbamate linkage, effectively utilizing this compound equivalents. acs.org

Data Table for Section 7.4:

MethodReactantsProduct TypeGeneral Reaction SchemeNotes
Amine + Chloroformate Primary/Secondary Amine, Alkyl/Aryl ChloroformateCarbamateR¹R²NH + Cl-COOR³ → R¹R²N-COOR³ + HClDirect, efficient; HCl byproduct requires neutralization.
Alcohol + Isocyanate Alcohol, IsocyanateCarbamateROH + R¹N=C=O → R¹NH-COORIsocyanates are key this compound equivalents; widely used.
Amine + Phosgene → Carbamoyl Chloride + Alcohol Amine, Phosgene, AlcoholCarbamateR¹R²NH + COCl₂ → R¹R²N-COCl + HCl; then + ROH → R¹R²N-COOR + HClHistorically important; phosgene is highly toxic.
CO₂-Based Routes Amine, CO₂, Alkylating AgentCarbamateR¹R²NH + CO₂ ⇌ [Salt], then + R³X → R¹R²N-COOR³ + HXUtilizes CO₂ as feedstock; often requires catalysts or specific conditions.

Compound List

this compound

Substituted carbamates

Carbamates

Ammonia

Carbon dioxide

Alkyl chloroformates

Aryl chloroformates

Chloroformate

Isocyanates

Phosgene

Carbamoyl chlorides

Alcohols

Amines

Ammonium (B1175870) carbamate

Alkyl halides

Ureas

Carbonic acid

Bicarbonates

Carbonates

Methyl carbamate

Ethyl carbamate

Carbamate anion

this compound dimer

Carbamate glucuronide

Carbamoyl phosphate (B84403)

this compound ammonium salts

this compound derivatives

Carbamate esters

this compound salts

this compound zwitterion

Future Directions and Emerging Research Avenues in Carbamic Acid Chemistry

Unraveling Complex Biological Roles of Carbamic Acid beyond Established Pathways

This compound and its derivatives are integral to numerous biological processes. solubilityofthings.com Beyond their known roles, such as in the transport of carbon dioxide in the blood as carbaminohaemoglobin and as intermediates in urea (B33335) synthesis, researchers are exploring more complex and nuanced biological functions. wikipedia.org Emerging studies suggest that this compound formation could be a significant factor in the biological activity of various amino compounds, as a substantial portion can exist as this compound in the presence of carbon dioxide. nih.gov

Future research is focused on elucidating the involvement of this compound in:

Cellular Signaling and Metabolism: Investigating the role of this compound derivatives in modulating neurotransmitter systems and their potential in the treatment of neurodegenerative diseases like Alzheimer's. ontosight.aiontosight.ai Derivatives of this compound are being explored for their capacity to inhibit enzymes crucial in various disease pathways. ontosight.ai The formation of carbamoyl (B1232498) phosphate (B84403), a derivative of this compound, is a critical step in the synthesis of pyrimidine (B1678525) nucleobases and certain amino acids. nih.gov

Enzymatic Pathways: The enzyme carbamate (B1207046) kinase, for instance, catalyzes the formation of carbamoyl phosphate, a key step in several metabolic pathways. wikipedia.org Further research aims to identify and characterize other enzymes that utilize this compound or its derivatives as substrates or intermediates, potentially revealing new metabolic and regulatory networks.

Prodrug Design: The carbamate group is increasingly utilized in drug design to enhance the stability and bioavailability of pharmaceuticals. nih.gov Upon hydrolysis, these carbamate prodrugs release the active drug along with this compound, which then decomposes into amine and carbon dioxide. nih.govacs.org

Developing Advanced Computational Models for this compound Reactivity Predictions

The transient nature of this compound makes its experimental characterization challenging. nasa.gov Consequently, computational chemistry has become an indispensable tool for understanding its structure, stability, and reactivity.

Key areas of computational research include:

Predicting Reaction Thermochemistry: Advanced computational methods, such as ab initio calculations and density functional theory (DFT), are being employed to predict the heats of reaction for CO2 with various amines to form this compound or carbamates. acs.org These predictions are crucial for applications like carbon capture, where the energy cost of regenerating the amine is a key factor. acs.org Computational studies have shown that the stability of carbamates is strongly correlated with the base strength of the parent amine. researchgate.net

Modeling Reaction Mechanisms: Computational models are used to investigate the detailed mechanisms of reactions involving this compound, including its formation and decomposition pathways. For example, quantum mechanical calculations have been used to study the proton transfer steps in the reaction of CO2 with alkanolamines to form this compound, highlighting the role of solvent molecules in reducing the energy barrier for this process. researchgate.net These models can also predict the geometries of transient species, such as the zwitterionic intermediate that is thought to form during the reaction of amines with CO2. aanda.orgmdpi.com

Investigating Solid-State Structures: In the solid state, intermolecular hydrogen bonding is believed to stabilize this compound. nasa.gov Computational models are being developed to better understand these interactions and predict the structures of this compound in different environments, such as in interstellar ice analogs. aanda.org

A summary of computational methods and their applications in this compound research is presented in the table below.

Computational MethodApplication in this compound ResearchKey Findings
Ab initio (MP2/aug-cc-pVDZ)Calculating heats of reaction for CO2 with substituted monoethanolamines. acs.orgHeats of reaction for both carbamate and this compound products are linearly correlated with the computed relative basicities of the amines. acs.org
Density Functional Theory (B3LYP/6-311++G(d,p))Determining geometries of reactants, products, and transition states. acs.orgUsed in conjunction with ab initio methods to provide accurate thermochemical data. acs.org
Quantum Mechanics (SCF, MP2, CBS-QB3)Investigating the thermodynamic stability of this compound. mdpi.comThis compound is thermodynamically unstable relative to ammonia (B1221849) and carbon dioxide. mdpi.com
Conductor-like Polarizable Continuum Model (CPCM)Simulating solvent effects on reaction thermochemistry. acs.orgEssential for accurately predicting heats of reaction in solution. acs.org

Exploring Novel Synthetic Pathways Involving this compound as a Key Intermediate

This compound's reactivity makes it a valuable, albeit transient, intermediate in organic synthesis. solubilityofthings.com Researchers are actively exploring new synthetic methodologies that leverage this reactivity.

Emerging synthetic applications include:

Carbon Dioxide Utilization: The reaction of carbon dioxide with amines to form this compound is a key step in processes for CO2 capture and utilization. rsc.org Research is focused on developing new catalysts and reaction conditions to efficiently convert CO2 into valuable chemicals via this compound intermediates. rsc.org

Amine Protection and Deprotection: The carbamate group is a widely used protecting group for amines in organic synthesis. wikipedia.org The formation of a carbamate protects the amine from unwanted side reactions, and it can be subsequently removed by hydrolysis, which proceeds through a this compound intermediate that spontaneously decarboxylates. wikipedia.orgmasterorganicchemistry.com

Synthesis of Heterocycles and Polymers: this compound derivatives are precursors for the synthesis of various heterocyclic compounds and polymers. ontosight.ai For instance, polyurethanes, a major class of polymers, are synthesized from isocyanates and alcohols, a process that can be mechanistically related to carbamate formation. nih.gov

Methodological Advancements for Direct or Indirect Detection of this compound in Diverse Environments

The instability of this compound presents a significant analytical challenge. solubilityofthings.com Developing sensitive and selective methods for its detection is crucial for studying its role in biological and environmental systems.

Recent advancements in analytical techniques include:

Spectroscopic Methods: Infrared (IR) spectroscopy has been used to characterize this compound in solid-state experiments, such as in irradiated ice mixtures simulating interstellar conditions. nasa.govaanda.org Advanced NMR techniques, like 17O solid-state NMR spectroscopy, are emerging as powerful tools to differentiate between this compound and its related species, such as carbamates, in complex mixtures. nih.gov

Mass Spectrometry: Soft ionization mass spectrometry techniques have facilitated the detection and characterization of carbamate glucuronide metabolites, which are formed from this compound intermediates in biological systems. nih.gov Photoionization reflectron time-of-flight mass spectrometry (PI-ReToF-MS) has been employed to detect gaseous this compound subliming from ice samples. acs.org

Electrochemical Sensors: Electrochemical methods are being developed for the rapid and sensitive detection of carbamate pesticides, which are derivatives of this compound. researchgate.net These methods often rely on the inhibition of acetylcholinesterase by carbamates and offer advantages such as low cost and potential for miniaturization. researchgate.netplos.org

Environmental Chemical Considerations of this compound Decomposition Products

The widespread use of carbamate derivatives as pesticides and in other applications necessitates a thorough understanding of their environmental fate and the impact of their decomposition products. solubilityofthings.comnih.gov

Key environmental considerations include:

Decomposition Pathways: Carbamates in the environment can be degraded through hydrolysis and photolysis. who.intnih.gov Hydrolysis of carbamates yields the parent alcohol or phenol (B47542) and this compound, which rapidly decomposes to an amine and carbon dioxide. nih.gov The rate of hydrolysis is often pH-dependent. who.int

Toxicity of Decomposition Products: While this compound itself is unstable, its decomposition products and the initial carbamate compounds can have significant environmental effects. ucanr.edu For example, the degradation of some carbamate pesticides can lead to the formation of more persistent and toxic compounds. nih.gov The toxicity of carbamates and their byproducts to non-target organisms, including aquatic life and humans, is a major concern. nih.govx-mol.net

Persistence and Mobility: The environmental persistence and mobility of carbamate derivatives and their degradation products depend on factors such as their water solubility, adsorption to soil particles, and susceptibility to microbial degradation. who.intucanr.edu Some carbamates are relatively mobile in soil and have the potential to contaminate groundwater. who.int

The table below summarizes the environmental considerations for some carbamate derivatives.

Compound/ProductEnvironmental FateEcotoxicological Impact
Carbamate PesticidesDegradation via hydrolysis and photolysis in soil and water. who.intnih.gov Mobility in soil can lead to groundwater contamination. who.intCan be toxic to non-target organisms, including aquatic life and mammals, primarily by inhibiting acetylcholinesterase. nih.govx-mol.net
1-NaphtholA degradation product of Carbaryl. nih.govConsidered a highly toxic intermediate. nih.gov
CarbofuranA degradation product of Benfuracarb and Carbosulfan. nih.govFound to be more persistent and toxic than its parent compounds. nih.gov
Perfluorocarboxylic Acids (PFCAs)Terminal degradation products of certain fluorinated carbamate esters. industrialchemicals.gov.auExtremely persistent in the environment and considered pollutants of concern. industrialchemicals.gov.au
Ammonia and Carbon DioxideFinal decomposition products of this compound. nih.govGenerally considered to have low direct toxicity at typical environmental release concentrations, though ammonia can be toxic to aquatic life at high concentrations. epa.gov

Q & A

Q. What are the primary synthetic pathways for generating carbamic acid in laboratory settings?

this compound (NH₂COOH) is typically synthesized via the reaction of amines with CO₂. One well-documented method involves intermediates in the Hofmann rearrangement, where N-bromoamide (RCONHBr) reacts to form this compound (R-NHCOOH) as a transient intermediate . Another pathway involves the direct reaction of ammonia or primary amines with CO₂ under controlled conditions, forming carbamate salts that can be acidified to yield this compound . Key considerations include pH control, solvent selection (e.g., aqueous vs. nonpolar media), and stabilization of the product, as this compound is prone to decomposition.

Q. How can the structural and vibrational properties of this compound be characterized experimentally?

Infrared (IR) spectroscopy is a critical tool for analyzing this compound’s hydrogen-bonded structure and vibrational modes. Theoretical studies using 6-31G basis sets predict its planar geometry and distinct O-H and N-H stretching frequencies (~2500–3500 cm⁻¹). Experimental validation requires cryogenic matrices or inert gas-phase conditions to stabilize the molecule, as it rapidly dehydrates to form urea or decomposes under ambient conditions . Coupling IR with computational simulations (e.g., DFT) enhances assignment accuracy, particularly for distinguishing this compound from its tautomers or degradation products.

Q. What role does this compound play in reaction mechanisms involving amines and CO₂?

this compound is a key intermediate in amine-CO₂ reactions, particularly in carbon capture systems. The zwitterion mechanism involves CO₂ attacking the amine to form a zwitterionic intermediate, which deprotonates to yield carbamate. Alternatively, the this compound pathway involves direct formation of NH₂COOH, followed by stabilization via hydrogen bonding or salt formation . Kinetic studies using stopped-flow spectrometry or NMR can differentiate these pathways by monitoring pH-dependent speciation and reaction rates.

Advanced Research Questions

Q. How do computational methods resolve contradictions in proposed CO₂-amine reaction mechanisms?

Quantum mechanical calculations (e.g., CCSD(T)/CBS) and hybrid QM/MM simulations are used to evaluate the thermodynamic feasibility of competing mechanisms (zwitterion, termolecular, this compound). For example, Gibbs free energy calculations for this compound formation (ΔG ~ −5 to +10 kJ/mol) reveal its instability in aqueous media, favoring bicarbonate pathways under certain conditions . Basis set selection (e.g., aug-cc-pVTZ) and solvent models (e.g., COSMO-RS) critically impact accuracy, with errors >10 kJ/mol observed in undersized basis sets .

Q. What thermodynamic factors govern this compound isomerization and stability?

Relative free energies (Grel) and Boltzmann distributions derived from computational studies show that this compound’s stability is highly solvent-dependent. In nonpolar solvents, intramolecular hydrogen bonding stabilizes NH₂COOH, whereas in water, solvation favors dissociation into NH₃ and CO₂. Pareto plots comparing amine basicity (pKa) and this compound stability highlight a trade-off: stronger bases (e.g., monoethanolamine) form less stable carbamic acids due to rapid deprotonation .

Q. How does this compound contribute to CO₂ capture efficiency in amine scrubbing systems?

In aqueous amine systems (e.g., monoethanolamine), this compound formation competes with bicarbonate production. Its transient existence affects overall kinetics: faster this compound decomposition reduces CO₂ loading capacity but accelerates regeneration. Advanced solvents (e.g., hindered amines) are designed to minimize this compound stability, shifting equilibrium toward bicarbonate for higher capture efficiency . Process optimization requires coupling reaction kinetic models with pilot-scale absorption/desorption trials.

Q. What safety and handling protocols are critical for this compound research?

Due to its instability and corrosivity, this compound requires stringent handling:

  • Synthesis : Conduct reactions in sealed, inert-atmosphere reactors with temperature control (<10°C).
  • Storage : Stabilize as carbamate salts (e.g., ammonium carbamate) at low temperatures (−20°C).
  • Safety : Use PPE (gloves, goggles) and acid-resistant materials (PTFE, glass). Immediate flushing with water is required for skin/eye contact .

Methodological Best Practices

  • Computational Studies : Validate DFT methods against high-level ab initio benchmarks (e.g., CCSD(T)) for reaction barriers. Include explicit solvent molecules in simulations to account for hydrogen bonding .
  • Experimental Design : Use cryogenic trapping (e.g., argon matrices) for IR characterization of unstable intermediates .
  • Data Interpretation : Cross-reference kinetic data with computational ΔG profiles to resolve mechanism ambiguities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.